(Z)-N-(4-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(24)21-14-5-7-15(8-6-14)22-20-23-19(25)18(28-20)11-13-4-9-16(26-2)17(10-13)27-3/h4-11H,1-3H3,(H,21,24)(H,22,23,25)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLBNYSBJFLRV-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(Z)-N-(4-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and various functional groups, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O4S |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1421840-96-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is known to enhance anticancer properties by targeting multiple pathways involved in cell proliferation and apoptosis .
- Antimicrobial Properties : The presence of the thiazole ring and methoxy groups contributes to its antimicrobial activity, making it a candidate for further investigation as an antibacterial agent.
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
Anticancer Studies
A study evaluating the cytotoxic effects of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell growth in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest .
Enzyme Inhibition Assays
Inhibition studies revealed that this compound effectively inhibited AChE activity in a dose-dependent manner. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- Cytotoxicity Against Cancer Cells : A case study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes indicative of apoptosis.
- Antimicrobial Efficacy : Another study tested the antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of heterocyclic acetamide derivatives. Below is a comparative analysis with structurally similar compounds, focusing on synthesis, physicochemical properties, and pharmacological profiles.
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Core Heterocycle Differences: The thiazolidinone core in the target compound differs from the imidazolone scaffold in analogs like Compound 3.10. Imidazolone derivatives (e.g., 3.10) show higher docking scores (-9.2 kcal/mol) for COX-2, suggesting stronger binding interactions, possibly due to nitrogen-rich cores facilitating hydrogen bonding .
Substituent Effects: The 3,4-dimethoxybenzylidene group in the target compound may enhance selectivity for COX-2 over COX-1, as methoxy groups are known to reduce ulcerogenic risks compared to halogens (e.g., 4-chlorobenzylidene in 3.10) . Acetamide Linkage: The para-substituted acetamide group in both compounds aids in mimicking arachidonic acid’s carboxylate group, a key feature for COX-2 inhibition .
Pharmacological Gaps: While imidazolone analogs (e.g., 3.10) demonstrate confirmed analgesic activity and COX-2 inhibition (IC₅₀: 0.1–5 µM), the target thiazolidinone derivative lacks reported experimental data. Computational studies suggest comparable hydrophobicity (cLogP ~3.5) but unvalidated binding affinity.
Research Implications and Limitations
- Advantages of Thiazolidinone Scaffold: Lower toxicity profiles and resistance to hydrolysis compared to imidazolones.
- Limitations: Absence of in vitro or in vivo data for the target compound limits direct pharmacological comparisons. Existing evidence for imidazolones (e.g., 3.10) serves as a proxy but cannot confirm efficacy.
Q & A
Q. What are the key steps and methodologies for synthesizing (Z)-N-(4-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide?
The synthesis typically involves:
- Condensation reactions : Reaction of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., piperidine or acetic acid) to form the benzylidene-thiazolidinone intermediate .
- Amide coupling : The intermediate is reacted with N-(4-aminophenyl)acetamide in a polar aprotic solvent (e.g., DMF) under reflux to form the final product. Microwave-assisted synthesis may enhance reaction efficiency .
- Purification : Crystallization or column chromatography is used to isolate the pure (Z)-isomer, confirmed via HPLC and NMR .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- NMR spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the thiazole ring, benzylidene group, and acetamide moiety. NOESY confirms the (Z)-configuration of the benzylidene double bond .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₀N₃O₅S) .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms hydrogen-bonding patterns in the crystal lattice .
Q. What structural motifs contribute to its biological activity?
- Thiazole ring : The 4-oxo-4,5-dihydrothiazol-2-yl group enables hydrogen bonding with enzymatic targets .
- Benzylidene moiety : The 3,4-dimethoxy substituents enhance lipophilicity and π-π stacking interactions with hydrophobic protein pockets .
- Acetamide linker : Facilitates binding to amino acid residues in target proteins (e.g., kinases) via hydrogen bonding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Solvent selection : Use DMF or THF for solubility, or solvent-free conditions to reduce environmental impact .
- Catalyst screening : Test bases (e.g., triethylamine) or acidic catalysts (e.g., p-TsOH) to accelerate condensation .
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
- In-line monitoring : Employ TLC or HPLC to track reaction progress and minimize side products .
Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?
- Dynamic effects : Rotameric equilibria in the acetamide group may cause unexpected splitting. Use variable-temperature NMR to confirm .
- Impurity interference : Trace solvents (e.g., DMSO) or unreacted precursors can distort signals. Purify via preparative HPLC and re-analyze .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What strategies validate the compound’s mechanism of action in anticancer studies?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or topoisomerases using fluorescence-based assays .
- Cellular assays : MTT or apoptosis assays (e.g., Annexin V staining) in cancer cell lines (e.g., MCF-7, HeLa) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., PARP-1) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace 3,4-dimethoxy groups with halogens (e.g., F, Cl) to modulate electron density and bioactivity .
- Scaffold hopping : Substitute the thiazole ring with oxadiazole or pyrazole to explore new binding modes .
- Bioisosteres : Replace the acetamide linker with sulfonamide or urea to enhance solubility .
Notes
- Advanced questions emphasize experimental design, data validation, and mechanistic studies.
- Methodological answers integrate synthesis, analytics, and computational tools for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
